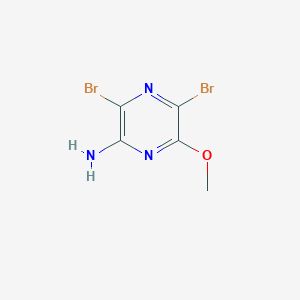

3,5-Dibromo-6-methoxy-2-aminopyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-6-methoxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O/c1-11-5-3(7)9-2(6)4(8)10-5/h1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPBSEULIREQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(N=C1Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Imidazo 1,2 a Pyrazines:

A prevalent method for forming a five-membered imidazole ring fused to the pyrazine (B50134) is through the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. researchgate.net For 3,5-Dibromo-6-methoxy-2-aminopyrazine, the 2-amino group can act as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization.

The general reaction proceeds as follows: the initial step is the nucleophilic substitution of the halogen on the α-halocarbonyl compound by the exocyclic amino group of the pyrazine. The resulting intermediate then undergoes an intramolecular cyclization where the endocyclic nitrogen of the pyrazine ring attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system. The presence of the bromine atom at the 3-position can influence the reaction rate and may require specific reaction conditions to achieve regioselectivity.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Amino-3-bromopyrazine derivative | α-Haloketone (e.g., phenacyl bromide) | Reflux in ethanol or acetone | Substituted imidazo[1,2-a]pyrazine | |

| 2-Amino-3,5-dibromopyrazine | α-Ketoaldehyde | Base-catalyzed condensation | 6,8-Dibromoimidazo[1,2-a]pyrazine derivative | researchgate.net |

Synthesis of Pteridines:

The synthesis of pteridines (pyrazino[2,3-d]pyrimidines) represents the fusion of a six-membered pyrimidine (B1678525) ring to the pyrazine (B50134) core. researchgate.netstrath.ac.uk A common synthetic route involves the condensation of a 2,3-diaminopyrazine with a 1,2-dicarbonyl compound. To apply this to 3,5-Dibromo-6-methoxy-2-aminopyrazine, the bromo group at the 3-position would first need to be converted into an amino group, for instance, through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Once the requisite 3-amino-5-bromo-6-methoxy-2-aminopyrazine is synthesized, it can be reacted with various 1,2-dicarbonyl compounds, such as glyoxal or diacetyl, to construct the pteridine (B1203161) skeleton. The reaction typically proceeds under acidic or basic conditions.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2,3-Diaminopyrazine derivative | Glyoxal | Mild acid or base | Substituted pteridine | researchgate.net |

| 5,6-Diaminouracil | Acenaphthoquinone | Reflux in acetic acid | Acenaphtho[1,2-g]pteridine | nih.gov |

Ring Contraction Strategies

The ring contraction of aromatic heterocyclic systems like pyrazine is a thermodynamically unfavorable process and is rarely reported in the literature. The stability of the aromatic sextet provides a significant energy barrier to such transformations. nih.gov While photochemical rearrangements or reactions involving highly reactive intermediates can sometimes lead to ring-contracted products in other heterocyclic systems, specific methodologies for the ring contraction of substituted pyrazines like this compound are not well-established. nih.govrsc.org

General approaches to ring contraction often involve the formation of a bicyclic intermediate that can subsequently undergo cleavage to form a smaller ring. However, the application of such strategies to the electron-deficient and sterically hindered this compound would require significant activation and is likely to be low-yielding and produce multiple side products.

Chemical Reactivity and Derivatization of 3,5 Dibromo 6 Methoxy 2 Aminopyrazine

Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the two bromine atoms, makes 3,5-dibromo-6-methoxy-2-aminopyrazine susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway allows for the displacement of the bromide ions by a variety of nucleophiles, providing a versatile method for the synthesis of diverse derivatives. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex libretexts.org. In this process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. Subsequently, the leaving group departs, and the aromaticity of the ring is restored libretexts.orgyoutube.com.

In unsymmetrically substituted dihalopyrazines, the regioselectivity of nucleophilic attack is governed by the electronic properties of the existing substituents. For 2-substituted 3,5-dichloropyrazines, it has been observed that an electron-donating group (EDG) at the 2-position directs the nucleophilic attack preferentially to the 3-position researchgate.net. Conversely, an electron-withdrawing group (EWG) at the 2-position directs the attack to the 5-position researchgate.net.

In the case of this compound, both the amino group at position 2 and the methoxy (B1213986) group at position 6 are electron-donating. The amino group, being a strong activating group, is expected to exert a dominant influence, directing the nucleophilic attack to the adjacent C3 position. This is consistent with the principle that the EDG stabilizes the transition state leading to substitution at the ortho position.

| Substituent at C2 | Substituent Type | Predicted Position of Nucleophilic Attack | Reference |

|---|---|---|---|

| -NH2 | Electron-Donating (EDG) | C3 | researchgate.net |

| -EWG | Electron-Withdrawing (EWG) | C5 | researchgate.net |

Nucleophilic aromatic substitution provides a direct route for functional group interconversion at the C3 and C5 positions of the pyrazine ring. A variety of nucleophiles can be employed to replace the bromine atoms, leading to the introduction of new functionalities. This method is instrumental in modifying the chemical properties of the parent compound and synthesizing a library of derivatives with potentially altered biological activities. The conversion of one functional group into another through substitution, addition, elimination, oxidation, or reduction is a fundamental strategy in organic synthesis ub.edu.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms at the C3 and C5 positions of this compound serve as excellent handles for such transformations, enabling the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis.

The Suzuki coupling reaction, which couples an organoboron species with an organohalide, is a prominent method for forming C-C bonds. In the context of this compound, the regioselectivity of the Suzuki coupling is influenced by the electronic and steric environment of the bromine atoms. Studies on related 3,5-dibromopyrazine systems have shown that an amino group can direct the palladium-catalyzed coupling to the ortho (C3) position core.ac.uk. Similarly, a methoxy group has also been reported to direct arylation to the adjacent position in dihalopyrazines. Therefore, in this compound, the initial Suzuki coupling is expected to occur preferentially at the C3 position.

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide rsc.org. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst rsc.org. The application of the Sonogashira reaction to this compound would enable the introduction of alkynyl moieties, leading to the synthesis of highly conjugated systems. The regioselectivity is anticipated to follow a similar trend to the Suzuki coupling, with initial reaction at the more activated C3 position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines wikipedia.orglibretexts.orgrug.nljk-sci.com. This reaction would allow for the introduction of various primary and secondary amines at the C3 and C5 positions of the pyrazine ring. In a study on the Buchwald-Hartwig amination of 3,5-dibromo-2-aminopyridine, preferential coupling was observed at the 3-position nih.gov. This suggests that for this compound, the initial amination would likely occur at the C3 position.

| Reaction | Coupling Partner | Bond Formed | Predicted Regioselectivity (Initial Coupling) |

|---|---|---|---|

| Suzuki | Organoboron Reagent | C-C | C3 |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | C3 |

| Buchwald-Hartwig | Amine | C-N | C3 |

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. These reactions can be used to form C-C, C-N, C-O, and C-S bonds. While specific examples involving this compound are not extensively documented, the general reactivity of aryl bromides in copper-catalyzed reactions suggests that this compound would be a suitable substrate for such transformations, offering another avenue for its derivatization.

Reactivity of the Amino Group (Position 2)

The amino group at the C2 position of this compound is a key functional group that can undergo a variety of chemical transformations. Its nucleophilic character allows it to react with electrophiles, providing a means to further functionalize the molecule.

For instance, the amino group can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Studies on related 2-aminotriazine derivatives have shown that the amino group can be selectively acetylated in the presence of other functional groups like a phenolic hydroxyl group researchgate.net. This suggests that selective acylation of the 2-amino group in this compound is a feasible transformation.

Furthermore, the amino group can participate in alkylation reactions, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Acylation, Alkylation, and Arylation

The presence of a primary amino group at the C2 position of the pyrazine ring is a key site for derivatization through acylation, alkylation, and arylation reactions.

Acylation: The amino group of 2-aminopyrazine (B29847) derivatives readily undergoes acylation upon treatment with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a standard transformation for amino groups on heterocyclic systems. For instance, the reaction of a 2-aminopyrazine with an acyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, yields the N-acyl-2-aminopyrazine derivative. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-aminopyrazines suggests that it would behave similarly.

Alkylation: The alkylation of the amino group in 2-aminopyrazine derivatives with alkyl halides proceeds via a nucleophilic substitution reaction. This reaction can be challenging to control, as the primary amine can be successively alkylated to form secondary and tertiary amines, and ultimately, a quaternary ammonium salt nih.govresearchgate.net. The reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is often employed.

Arylation: The introduction of an aryl group onto the amino functionality can be achieved through cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely applicable to the arylation of primary and secondary amines with aryl halides mdpi.comnih.govresearchgate.net. In the context of this compound, the amino group could act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide, or alternatively, one of the bromine atoms on the pyrazine ring could undergo a coupling reaction with an amine. The choice of catalyst, ligand, and base is crucial for the success of this transformation nih.gov.

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions on Amino- and Bromo-Pyrazine Systems

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Features |

| Acylation | 2-Aminopyrazine | Acyl Chloride | N-Acyl-2-aminopyrazine | Forms an amide bond. |

| Alkylation | 2-Aminopyrazine | Alkyl Halide | Mono- or Poly-alkylated 2-aminopyrazine | Can lead to a mixture of products. |

| Arylation | 3,5-Dibromopyrazine | Amine | Amino-3-bromopyrazine | Buchwald-Hartwig amination. |

Diazotization and Transformations to Other Functional Groups

The primary amino group at the C2 position can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups. The process of diazotization involves treating the aminopyrazine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H2SO4) at low temperatures researchgate.netnbinno.com.

The resulting pyrazine-2-diazonium salt is generally unstable and is used immediately in subsequent reactions. Several classical named reactions can be employed to transform the diazonium group:

Sandmeyer Reaction: This reaction involves the use of copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively researchgate.netbeilstein-journals.orgthieme-connect.com. This provides a route to introduce additional functional handles onto the pyrazine ring.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate salt (ArN2+ BF4−), which upon heating, decomposes to yield the corresponding aryl fluoride mdpi.comnih.gov.

Gattermann Reaction: Similar to the Sandmeyer reaction, the Gattermann reaction can be used to introduce a halogen, but it utilizes copper powder in the presence of the corresponding hydrogen halide researchgate.netias.ac.innih.gov.

Hydrolysis: The diazonium group can be replaced by a hydroxyl group upon heating in the presence of water, leading to the formation of a pyrazin-2-ol derivative.

Reactivity of the Methoxy Group (Position 6)

The methoxy group at the C6 position of the pyrazine ring is an ether linkage and can undergo cleavage under specific conditions. Its presence also influences the electronic properties of the pyrazine ring.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond of the methoxy group can be achieved using strong protic acids or Lewis acids. Common reagents for the demethylation of aryl methyl ethers include:

Hydrogen Halides: Strong acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) can cleave the ether bond researchgate.netufg.br. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion, yielding the corresponding pyrazinol and methyl halide.

Boron Tribromide (BBr3): BBr3 is a powerful and selective reagent for the cleavage of aryl methyl ethers. The reaction mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by intramolecular transfer of a bromide ion to the methyl group.

These reactions would convert the 6-methoxy group into a 6-hydroxy group, providing a different point for further functionalization.

Functional Group Interconversion at the Methoxy Site

The pyrazine ring is an electron-deficient heterocycle, which can make the carbon atom bearing the methoxy group susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. For an SNAr reaction to occur, the ring must be sufficiently activated by electron-withdrawing groups, and a good leaving group must be present. The methoxy group itself is not an excellent leaving group. However, if the pyrazine ring is further activated, for instance by quaternization of one of the ring nitrogens, the displacement of the methoxy group by a strong nucleophile might be possible.

The feasibility of such a reaction on this compound would depend on the specific nucleophile and reaction conditions. Generally, a more labile leaving group, such as a halogen, is preferred for SNAr reactions on heterocyclic systems.

Pyrazine Ring Modifications and Annulations

The 2-amino-3,5-dibromopyrazine core of the target molecule is a valuable precursor for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Construction of Fused Heterocyclic Systems

The 2-aminopyrazine moiety contains a vicinal endocyclic nitrogen and an exocyclic amino group, which is a common structural motif for building fused five- and six-membered heterocyclic rings. This is typically achieved through cyclocondensation reactions with bifunctional electrophiles.

Several important classes of fused pyrazine heterocycles can be synthesized from 2-aminopyrazine precursors:

Imidazo[1,2-a]pyrazines: These are readily synthesized by the reaction of a 2-aminopyrazine with an α-haloketone (Tschitschibabin reaction) or through multicomponent reactions involving an aldehyde and an isocyanide thieme-connect.comrsc.org. The reaction of 2-amino-3,5-dibromopyrazine with an α-haloketone would be expected to yield a 6,8-dibromoimidazo[1,2-a]pyrazine derivative researchgate.net.

Triazolo[1,5-a]pyrazines: The construction of the fused triazole ring can be achieved through various synthetic routes, often involving the reaction of a 2-aminopyrazine derivative with reagents that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring nih.gov.

Pyrazolo[1,5-a]pyrazines: These fused systems can be prepared from 2-aminopyrazines through cyclocondensation reactions with reagents such as 1,3-dicarbonyl compounds or their equivalents ias.ac.innih.govorganic-chemistry.org.

The bromine atoms at positions 3 and 5 of the starting material can be retained in the final fused product, offering further sites for diversification through cross-coupling reactions. For example, 2-amino-3,5-dibromopyrazine itself can be used to synthesize 2-aminothiazolopyrazines by reaction with isothiocyanates nbinno.com.

Table 2: Examples of Fused Heterocyclic Systems from 2-Aminopyrazine Derivatives

| Fused System | Reagent Type | General Product Structure |

| Imidazo[1,2-a]pyrazine | α-Haloketone | A five-membered imidazole ring fused to the pyrazine ring. |

| Triazolo[1,5-a]pyrazine | N/A | A five-membered triazole ring fused to the pyrazine ring. |

| Pyrazolo[1,5-a]pyrazine | 1,3-Dicarbonyl compound | A five-membered pyrazole ring fused to the pyrazine ring. |

| Thiazolopyrazine | Isothiocyanate | A five-membered thiazole ring fused to the pyrazine ring. |

Strategies for Ring Expansion or Contraction

The modification of the pyrazine core of this compound through ring expansion or contraction presents a synthetic challenge due to the inherent aromatic stability of the pyrazine ring. The electron-deficient nature of the pyrazine ring, further accentuated by the presence of two bromine atoms, influences its reactivity towards such transformations. acs.orgdoi.org While direct expansion or contraction of the pyrazine ring itself is not extensively documented, analogous strategies involving ring annulation (fusion) to form bicyclic systems are more common and can be considered a form of ring expansion.

Ring Expansion via Annulation Reactions

The primary strategy for expanding the heterocyclic system of this compound involves the construction of a new ring fused to the pyrazine core. The existing amino and bromo substituents serve as reactive handles for such cyclization reactions.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 6 Methoxy 2 Aminopyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. numberanalytics.comnih.gov For 3,5-Dibromo-6-methoxy-2-aminopyrazine, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

A comprehensive NMR analysis provides an unambiguous assignment of all atoms in the molecule's structure.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a singlet for the methoxy (B1213986) group protons (-OCH₃) typically in the range of δ 3.8-4.0 ppm and a broad singlet for the amino group protons (-NH₂) whose chemical shift is solvent-dependent but often appears between δ 5.0 and 7.0 ppm. The pyrazine (B50134) ring itself lacks protons, so no signals would be observed in the aromatic region for the parent compound.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the methoxy group (-OCH₃) would appear upfield (around δ 55 ppm). The four pyrazine ring carbons would have distinct chemical shifts influenced by their substituents (amino, methoxy, and two bromine atoms). Carbons bearing bromine atoms (C3 and C5) would be significantly shielded compared to unsubstituted pyrazine carbons. The chemical shifts for C2, C3, C5, and C6 would provide key information about the electronic environment within the heterocyclic ring. mdpi.comstackexchange.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insight into the electronic structure of the pyrazine ring. The spectrum would show three signals corresponding to the two ring nitrogens and the exocyclic amino nitrogen. The chemical shifts of the ring nitrogens (N1 and N4) would be characteristic of a diazine system and would be influenced by the substitution pattern. ipb.pt

2D NMR: Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): In the absence of proton-proton couplings on the pyrazine ring of the parent compound, a COSY spectrum would be of limited use for skeletal elucidation but could be valuable for substituted derivatives with adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this molecule. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include the one between the methoxy protons and the C-6 carbon of the pyrazine ring, and correlations from the amino protons to the C-2 and C-3 carbons. These correlations are instrumental in confirming the placement of the substituents on the pyrazine core. nih.govipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous substituted pyrazine and pyridine (B92270) compounds. The solvent is assumed to be CDCl₃.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -NH₂ | 5.0 - 7.0 (broad s) | - | C2, C3 |

| -OCH₃ | 3.95 (s, 3H) | 55.5 | C6 |

| C2 | - | 155.0 | -NH₂ |

| C3 | - | 115.0 | -NH₂ |

| C5 | - | 118.0 | - |

While this compound itself is achiral, its derivatives can contain stereocenters. Advanced NMR techniques are indispensable for determining the stereochemistry of such molecules. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. For derivatives with stereocenters, NOESY can be used to determine relative stereochemistry by observing through-space correlations between protons on different parts of the molecule. nih.gov

Chiral Shift Reagents: In cases of enantiomeric mixtures, chiral lanthanide shift reagents can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. youtube.commdpi.com This precision allows for the unambiguous determination of the molecular formula. For this compound (C₅H₅Br₂N₃O), HRMS would be used to confirm this exact elemental composition, distinguishing it from any other potential isobaric compounds.

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion region will exhibit a characteristic triplet of peaks:

[M]⁺: Corresponding to the molecule with two ⁷⁹Br atoms.

[M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Corresponding to the molecule with two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1, providing a clear signature for a dibrominated compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are analyzed to provide detailed structural information. mdpi.comnih.gov For this compound, common fragmentation pathways initiated by electron impact (EI) would likely involve: youtube.comlibretexts.orglibretexts.org

Loss of a bromine radical (•Br): Leading to a fragment ion at [M-79/81]⁺.

Loss of a methyl radical (•CH₃): From the methoxy group, resulting in an ion at [M-15]⁺.

Loss of carbon monoxide (CO): Following the loss of the methyl group.

Cleavage of the pyrazine ring: A common pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺ or subsequent fragmentation products. researchgate.net

Table 2: Hypothetical Mass Spectrometry Fragmentation Pattern for this compound This data is illustrative and based on common fragmentation pathways for related compounds.

| m/z Value (for ⁷⁹Br) | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 298/300/302 | [C₅H₅Br₂N₃O]⁺ | Molecular Ion |

| 283/285/287 | [C₄H₂Br₂N₃O]⁺ | •CH₃ |

| 219/221 | [C₅H₅BrN₃O]⁺ | •Br |

| 204/206 | [C₄H₂BrN₃O]⁺ | •Br, •CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. core.ac.ukcore.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹, while any aromatic C-H stretches (in derivatives) would appear just above 3000 cm⁻¹. researchgate.net The region from 1400-1650 cm⁻¹ would contain important signals for the C=C and C=N stretching vibrations of the pyrazine ring, as well as the N-H scissoring (bending) vibration. researchgate.net The C-O stretch of the methoxy group and the strong C-Br stretches would be found in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹ respectively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this molecule, the symmetric stretching vibrations of the pyrazine ring are expected to be particularly strong in the Raman spectrum. aps.org The C-Br stretching modes would also be readily observable. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium | Medium |

| Aliphatic C-H Stretch | -OCH₃ | 2850 - 2960 | Medium | Medium |

| N-H Bend (scissoring) | -NH₂ | 1600 - 1650 | Strong | Weak |

| C=C/C=N Ring Stretch | Pyrazine Ring | 1400 - 1600 | Medium-Strong | Strong |

| C-O Stretch | Methoxy Ether | 1200 - 1275 | Strong | Medium |

Normal Coordinate Analysis and Vibrational Mode Assignments

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to assign the vibrational modes observed in infrared (IR) and Raman spectra. asianpubs.org This analysis involves calculating the force constants of the bonds and the potential energy distribution (PED) for each vibrational mode, which describes the relative contribution of different internal coordinates (like bond stretching or angle bending) to a specific vibration. nih.govresearchgate.net By correlating the experimental frequencies from Fourier Transform Infrared (FTIR) and Raman spectroscopy with the calculated frequencies from NCA, a definitive assignment of the fundamental vibrational modes can be achieved. asianpubs.org

The table below presents an illustrative assignment of vibrational modes for a related aminopyridine compound, demonstrating the type of information obtained from NCA. The assignments are based on studies of similar molecules, as a specific NCA for this compound is not available in the reviewed literature. nih.govresearchgate.net

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment | Potential Energy Distribution (PED) % |

|---|---|---|---|

| 3485 | 3486 | ν(N-H) asymm. stretch | 99 |

| 3306 | 3300 | ν(N-H) symm. stretch | 98 |

| 3080 | 3075 | ν(C-H) stretch | 97 |

| 1620 | 1615 | δ(NH₂) scissoring | 85 |

| 1580 | 1575 | ν(C=C) ring stretch | 75 |

| 1450 | 1445 | ν(C=N) ring stretch | 70 |

| 1250 | 1245 | ν(C-O-C) asymm. stretch (methoxy) | 65 |

| 1020 | 1015 | ν(C-O-C) symm. stretch (methoxy) | 60 |

| 650 | 645 | ν(C-Br) stretch | 80 |

Note: Data are representative examples from studies on related molecules like 2-aminopyridine (B139424) and are intended to be illustrative. nih.govresearchgate.net ν = stretching, δ = in-plane bending (scissoring).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk For aromatic and heterocyclic compounds like pyrazine derivatives, the absorption of UV radiation promotes electrons from lower-energy ground states to higher-energy excited states. libretexts.org The primary transitions of interest are π → π* and n → π*. shu.ac.ukslideshare.net

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands (high molar absorptivity, ε). uobabylon.edu.iq The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are of lower energy and result in weaker absorption bands. uobabylon.edu.iq

The electronic spectrum of this compound is expected to be influenced by its substituent groups. The pyrazine ring itself is a π-deficient system, but the presence of electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups can significantly alter the electronic structure. These auxochromes can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition of the pyrazine ring. uobabylon.edu.iq The bromine atoms, being electron-withdrawing but also possessing lone pairs, can have a more complex influence.

The table below summarizes the typical electronic transitions expected for pyrazine and its derivatives.

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |

|---|---|---|---|

| π → π | ~260-280 | 1,000 - 10,000 | High-intensity absorption due to excitation within the aromatic π-system. Shifted by electron-donating groups. |

| n → π | ~310-330 | 10 - 100 | Low-intensity absorption involving non-bonding electrons on nitrogen atoms. Often sensitive to solvent polarity. |

Note: λmax values are approximate and can vary significantly based on substitution and solvent. libretexts.orguobabylon.edu.iq

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. mdpi.com Furthermore, it elucidates the packing of molecules in the crystal lattice and maps the intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the crystal structure. mdpi.comnih.gov

While the crystal structure for this compound has not been reported, crystallographic data is available for the closely related compound 2-Amino-3,5-dibromopyrazine . nih.gov Analysis of this structure provides valuable insights into the likely geometry and intermolecular interactions that would be present in its methoxy derivative.

In the crystal structure of 2-Amino-3,5-dibromopyrazine, molecules are linked by intermolecular hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, while the pyrazine ring nitrogen atoms act as acceptors. This typically results in the formation of centrosymmetric dimers or extended chains. The bromine atoms can also participate in halogen bonding (Br···N or Br···Br interactions), further influencing the crystal packing.

The following tables summarize key crystallographic data and hydrogen bond geometries as would be determined for a substituted aminopyrazine.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃Br₂N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.54 |

| b (Å) | 6.21 |

| c (Å) | 12.88 |

| β (°) | 109.5 |

| Volume (ų) | 644.2 |

| Z (molecules per unit cell) | 4 |

Note: Data are representative and based on crystallographic information for analogous compounds like 2-Amino-3,5-dibromopyrazine. nih.govresearchgate.net

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N–H···N (ring) | 0.86 | 2.18 | 3.03 | 175 |

Note: D = Donor atom (e.g., N of amino group), H = Hydrogen, A = Acceptor atom (e.g., ring N). Data are illustrative. researchgate.net

Computational and Theoretical Chemistry Studies of 3,5 Dibromo 6 Methoxy 2 Aminopyrazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular systems. For substituted pyrazines, DFT has proven to be a reliable and efficient method for determining electronic structure and molecular properties. nih.govmdpi.com Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy in describing the geometry, orbital energies, and charge distributions of such heterocyclic compounds. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wayne.edumolpro.net For 3,5-Dibromo-6-methoxy-2-aminopyrazine, the optimization process would start with an initial guess of the structure, which is then iteratively refined to minimize the forces on each atom.

The resulting optimized structure is expected to feature a nearly planar pyrazine (B50134) ring, a hallmark of aromatic systems. The primary conformational flexibility arises from the rotation of the methoxy (B1213986) (-OCH3) and amino (-NH2) groups relative to the ring. The orientation of the methyl group of the methoxy substituent is particularly important in defining the molecule's conformational landscape. Theoretical calculations can map the energy changes associated with the rotation around the C-O bond to identify the most stable conformer.

Below are representative geometric parameters (bond lengths and angles) expected for this compound following a DFT-based geometry optimization.

| Predicted Geometric Parameters | |

|---|---|

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.88 Å |

| C-N (ring) Bond Length | ~1.33 Å |

| C-C (ring) Bond Length | ~1.40 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N (amino) Bond Length | ~1.37 Å |

| N-C-C Bond Angle | ~122° |

| C-N-C Bond Angle | ~117° |

| C-C-Br Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the FMO analysis would reveal:

HOMO: The electron density of the HOMO is expected to be localized primarily on the electron-rich portions of the molecule. This includes the π-system of the pyrazine ring and significant contributions from the electron-donating amino (-NH2) and methoxy (-OCH3) substituents. The nitrogen and oxygen lone pairs contribute significantly to the HOMO, making these sites nucleophilic.

LUMO: The LUMO's electron density is anticipated to be distributed across the electron-deficient pyrazine ring and the electron-withdrawing bromine atoms. This distribution indicates the sites most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The presence of both strong electron-donating (amino, methoxy) and electron-withdrawing (bromo) groups is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyrazine, suggesting enhanced reactivity. rsc.orgwuxiapptec.com

| Representative FMO Energy Values for Substituted Pyrazines | |

|---|---|

| Parameter | Typical Energy Range (eV) |

| EHOMO | -6.0 to -7.5 eV |

| ELUMO | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.5 eV |

The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP), is a valuable tool for predicting the reactive behavior of a molecule. wolfram.comchemrxiv.orgchemrxiv.org It is mapped onto the molecular surface to visualize the charge distribution and identify regions that are electron-rich or electron-poor. nih.gov

For this compound, the ESP surface would likely show:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the two nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group. These areas, rich in electron density due to lone pairs, are the most probable sites for electrophilic attack (e.g., protonation). nih.govnih.gov

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. Furthermore, a region of positive potential, known as a sigma-hole (σ-hole), may be present on the outer surface of the bromine atoms along the C-Br bond axis. This feature makes the bromine atoms susceptible to interactions with nucleophiles and capable of forming halogen bonds. dtic.mil

The ESP map provides a detailed and intuitive picture of how the molecule will interact with other charged or polar species, guiding predictions of intermolecular interactions and reaction sites.

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron delocalization within a molecule. It partitions the complex molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds (bonding and antibonding).

A key feature of NBO analysis is the quantification of intramolecular charge transfer and hyperconjugative interactions. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For this compound, significant NBO interactions would include:

LP(N) → π(C-C)/π(C-N):** Strong delocalization from the lone pair (LP) of the amino nitrogen into the antibonding π* orbitals of the pyrazine ring. This interaction is characteristic of the electron-donating resonance effect of the amino group.

These donor-acceptor interactions stabilize the molecule and are crucial for understanding the electronic effects of the substituents on the pyrazine core.

| Predicted Major NBO Donor-Acceptor Interactions | ||

|---|---|---|

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP (Namino) | π* (C-N)ring | 30 - 50 |

| LP (Omethoxy) | π* (C-C)ring | 15 - 25 |

| LP (Nring) | σ* (C-Br) | 1 - 5 |

Reaction Mechanism Elucidation and Transition State Modeling

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, which involves locating and characterizing transition states. acs.orgresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the PES. mit.edu Locating the precise geometry and energy of a TS is crucial for understanding reaction kinetics, as the energy difference between the reactants and the TS defines the activation energy barrier (Ea).

The process typically involves:

Transition State Search: Algorithms are used to locate the saddle point geometry connecting reactants and products.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a reaction involving this compound, such as an electrophilic substitution, computational modeling could predict the most likely site of reaction and the energy required for it to proceed.

| Illustrative Reaction Energy Profile | |

|---|---|

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15 to +30 |

| Products | -10 to +10 |

Prediction and Correlation of Spectroscopic Properties with Experimental Data

These theoretical calculations can predict key spectroscopic features, such as the vibrational frequencies in infrared (IR) and Raman spectroscopy, as well as the electronic transitions observed in UV-Visible spectroscopy. The predicted spectra are instrumental in identifying the compound and understanding its molecular vibrations and electronic structure.

Table 1: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopic Method | Predicted Wavenumber/Wavelength | Assignment |

| FT-IR (cm⁻¹) | Data not available | C-H stretching, N-H stretching, C=N stretching, C-Br stretching, C-O stretching |

| FT-Raman (cm⁻¹) | Data not available | Symmetric ring vibrations, C-Br symmetric stretching |

| UV-Visible (nm) | Data not available | π → π* transitions, n → π* transitions |

Note: The table is a template for predicted data. Specific values would be obtained from quantum chemical calculations.

Advanced In Silico Screening for Predicted Biological Interactions (strictly non-clinical)

In silico screening methods provide a rapid and cost-effective way to predict the potential biological activity of a compound by simulating its interaction with biological targets. These non-clinical predictions are crucial for prioritizing compounds for further experimental investigation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand (in this case, this compound) to the active site of a target protein.

While specific docking studies for this compound have not been reported, its structural features, including the aminopyrazine core and halogen substituents, suggest potential interactions with various biological targets. For instance, pyrazine derivatives are known to interact with a range of enzymes and receptors. A hypothetical docking study would involve selecting a relevant protein target and using software to predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | Data not available | Amino acid residues involved in hydrogen bonding and hydrophobic interactions |

| Example Receptor A | Data not available | Amino acid residues forming key contacts with the ligand |

Note: This table illustrates the type of data that would be generated from a molecular docking simulation.

ADME properties are critical in determining the viability of a compound as a potential drug candidate. In silico tools can predict these properties based on the molecular structure of the compound. These predictions help in the early assessment of a compound's pharmacokinetic profile.

For this compound, various ADME parameters can be predicted. These include its potential for oral bioavailability, blood-brain barrier penetration, and metabolic stability. Software such as SwissADME can be used to calculate these properties based on factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification |

| Molecular Weight | 310.95 g/mol |

| LogP (Lipophilicity) | Data not available |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Oral Bioavailability | Data not available |

| Blood-Brain Barrier Permeation | Data not available |

Note: The values in this table are either calculated from the chemical formula or are placeholders for data that would be generated by ADME prediction software.

Applications of 3,5 Dibromo 6 Methoxy 2 Aminopyrazine As a Chemical Synthon

Role in the Synthesis of Complex Heterocyclic Systems and Molecular Architectures

The structure of 3,5-dibromo-6-methoxy-2-aminopyrazine is primed for the construction of fused heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products. mdpi.com The vicinal arrangement of the amino group and a ring nitrogen atom is a classic feature utilized in condensation reactions to form new rings.

One major application is in the synthesis of pteridine (B1203161) derivatives. Pteridines, which consist of a fused pyrazine (B50134) and pyrimidine (B1678525) ring, are found in numerous biologically important molecules, including folic acid. derpharmachemica.com The synthesis of pteridines often involves the condensation of a 1,2-diamino precursor with a 1,2-dicarbonyl compound. derpharmachemica.comresearchgate.net In this context, the 2-aminopyrazine (B29847) moiety can be elaborated. For instance, the amino group of a related aminopyrazine can react with dicarbonyl compounds to form the pteridine core. derpharmachemica.com The bromo-substituents on the this compound scaffold offer positions for further functionalization of the resulting pteridine system, allowing for the creation of diverse molecular architectures.

Another important class of fused heterocycles accessible from aminopyrazine precursors are pyrido[2,3-b]pyrazines . rsc.orgnih.govnih.govresearchgate.net These systems are commonly synthesized through condensation reactions between aminopyrazines and α-oxocarbonyl or 1,3-dicarbonyl compounds. nih.govresearchgate.net The reaction builds a pyridine (B92270) ring onto the pyrazine core. Research on pyrido[2,3-b]pyrazine (B189457) derivatives has highlighted their potential in various applications, including as electrochemical DNA sensors and materials with nonlinear optical properties. rsc.orgnih.gov The specific substituents on the starting aminopyrazine can significantly influence the properties of the final product. The dibromo and methoxy (B1213986) groups on the title compound would therefore be incorporated into the final pyrido[2,3-b]pyrazine structure, providing handles for subsequent cross-coupling reactions or modulating the electronic properties of the molecule.

The following table summarizes representative condensation reactions for the synthesis of related fused heterocyclic systems.

| Starting Material | Reagent(s) | Fused Heterocyclic Product | Ref. |

| 2-Aminopyrazine | Indane-1,3-dione, Aromatic aldehydes | Pyrido[2,3-b]pyrazine derivatives | nih.gov |

| 4,5-Diaminopyrimidine-2,6-dione | Dicarbonyl compounds | Pteridine derivatives | derpharmachemica.com |

| 1,3-Dimethyluracil-5,6-diamine | α-Ketoacid esters | 6-Substituted 1,3-dimethyl-7-hydroxylumazines | researchgate.net |

Building Block for Advanced Organic Materials (e.g., Optoelectronic Materials, Ligands)

The pyrazine ring system is a component of interest for advanced organic materials due to its unique electronic properties and structural versatility. researchgate.net Pyrazine-based compounds have been investigated for applications in optoelectronics, and the specific functional groups attached to the ring play a crucial role in tuning these properties.

Substituted pyrazines, such as pyrido[2,3-b]pyrazine derivatives, have been shown to possess significant nonlinear optical (NLO) properties. rsc.orgnih.gov Theoretical and experimental studies on these compounds have revealed that their molecular structure gives rise to desirable hyperpolarizabilities, which are a measure of NLO activity. rsc.orgnih.gov For example, a study on a series of pyrido[2,3-b]pyrazines found that specific substitution patterns led to a high NLO response, suggesting their potential for technological applications. rsc.orgnih.gov this compound can serve as a key intermediate for such materials. The bromine atoms can be replaced via cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to introduce conjugated moieties that extend the π-system of the molecule, a common strategy for enhancing NLO properties.

Furthermore, the nitrogen atoms in the pyrazine ring make it an excellent scaffold for designing ligands for coordination chemistry. researchgate.netmdpi.com Pyrazine and its derivatives can coordinate to metal ions to form a variety of coordination complexes, including coordination polymers and supramolecular architectures. mdpi.comresearchgate.net The ability of amide groups incorporated into heterocyclic bases like pyrazine to efficiently bind metal ions is well-documented. researchgate.net The amino group of this compound can be acylated to introduce amide functionalities, thereby creating sophisticated chelating ligands. The electronic properties of these ligands, and consequently the properties of their metal complexes, can be fine-tuned by the methoxy and bromo substituents.

| Material Class | Relevant Precursor | Key Synthetic Strategy | Potential Application | Ref. |

| Nonlinear Optical Materials | Pyrido[2,3-b]pyrazines from 2-aminopyrazine | Multicomponent condensation, π-system extension | Optoelectronics | rsc.orgnih.gov |

| Coordination Polymers | Nitrobenzoic acid derivatives | Metal-ligand coordination | Supramolecular assembly | mdpi.com |

| Functionalized Ligands | Pyridine/pyrazine-2-carboxamides | Acylation of amino group | Metal ion chelation, catalysis | researchgate.net |

Precursor in Academic Drug Discovery Programs for Scaffold Derivatization (excluding clinical and safety)

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. mdpi.com Aminopyrazines, in particular, are key starting materials for the development of therapeutic agents, such as kinase inhibitors. nih.gov this compound represents an ideal starting point for academic drug discovery programs focused on creating and optimizing novel bioactive molecules.

In modern drug discovery, the generation of compound libraries is essential for identifying new lead compounds. Fragment-based drug discovery, for example, relies on synthesizing libraries of small molecules that can be screened for binding to biological targets. whiterose.ac.uk The di-halogenated nature of this compound makes it exceptionally well-suited for creating diverse compound libraries through combinatorial chemistry.

The two bromine atoms can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl, amino groups) at the 3- and 5-positions of the pyrazine ring. heteroletters.org The differential reactivity of the bromine atoms could potentially allow for sequential, site-selective modifications, further increasing the complexity and diversity of the synthesized library. The amino and methoxy groups can also be modified, providing additional points for diversification. This systematic derivatization enables the exploration of a large chemical space around the central pyrazine scaffold. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netnih.gov This knowledge guides the optimization of lead compounds to improve potency and selectivity. This compound is an excellent platform for conducting detailed SAR studies on pyrazine-based drug candidates.

Each substituent on the pyrazine ring can be systematically modified to probe its role in target binding. For example, in a series of pyrazine-containing kinase inhibitors, the identity of the group at each position can be varied to determine the optimal substituent for activity. nih.gov

Key SAR questions that can be addressed using this scaffold include:

Role of the 3- and 5-substituents: By replacing the bromine atoms with a variety of groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings), one can map the binding pocket of the target protein. nih.govresearchgate.net

Importance of the 2-amino group: The amino group can be acylated, alkylated, or replaced to determine its importance as a hydrogen bond donor or as a point of attachment for larger side chains.

Influence of the 6-methoxy group: The methoxy group can be replaced with other alkoxy groups of varying sizes or with groups that have different electronic properties (e.g., a hydrogen or a trifluoromethyl group) to assess the steric and electronic requirements at this position.

SAR studies on related heterocyclic systems have demonstrated that even small changes to the substitution pattern can have a profound impact on biological activity. nih.govnih.gov For instance, in a study on rsc.orgnih.govnih.govoxadiazolo[3,4-b]pyrazine-containing compounds, the position and electronic nature of substituents on an attached phenyl ring were found to be critical for activity. nih.gov

Investigation of Biological Interactions and Mechanistic Pathways Strictly Non Clinical, *in Vitro*

Enzyme Inhibition Studies: Target Identification and Mechanistic Elucidation

There is no available research that specifically details the in vitro enzyme inhibition properties of 3,5-Dibromo-6-methoxy-2-aminopyrazine. While studies on related heterocyclic compounds, such as 3,5-diaryl-2-aminopyridine derivatives, have identified them as inhibitors of certain kinases like ALK2, specific targets and mechanistic details for this compound have not been documented. nih.gov

Receptor Binding and Ligand-Target Interaction Studies

Specific data from receptor binding assays or ligand-target interaction studies for this compound are not present in the available scientific literature. Understanding how this compound might interact with cellular receptors would require dedicated screening and binding affinity studies, which have not yet been reported.

Cell-Based Assays for Pathway Investigation and Phenotypic Screening (in vitro)

No in vitro cell-based assays have been published that investigate the effects of this compound on specific cellular pathways or its potential phenotypic outcomes. Such assays are crucial for understanding a compound's cellular mechanism of action, but this information is not available for the specified compound.

Antimicrobial and Antiviral Activity Investigations (in vitro, mechanism-focused)

While various substituted pyrazine (B50134) and pyridine (B92270) derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties, there are no specific reports on the in vitro antimicrobial or antiviral activity of this compound. researchgate.netresearchgate.net Studies on other heterocyclic compounds have sometimes shown that the introduction of halogen atoms can enhance antimicrobial effects, but this has not been specifically demonstrated for this compound. researchgate.net Similarly, while some 6-substituted purine derivatives have shown antiviral activity by inhibiting viral cytopathogenic effects, no such data exists for this compound. nih.gov

Anti-inflammatory and Antioxidant Activity Studies (in vitro, pathway-focused)

There is no published research on the in vitro anti-inflammatory or antioxidant activities of this compound. Although other classes of compounds, such as 1,3,5-triazines, have been investigated for their ability to inhibit the production of reactive oxygen species (ROS) and interfere with inflammatory processes, similar pathway-focused studies for this compound have not been conducted. nih.govresearchgate.net The evaluation of its potential to scavenge free radicals or modulate inflammatory pathways, for instance through the inhibition of cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, remains to be explored. mdpi.comnih.gov

Emerging Research Directions and Future Perspectives for 3,5 Dibromo 6 Methoxy 2 Aminopyrazine

The strategic placement of bromo, methoxy (B1213986), and amino functional groups on the electron-deficient pyrazine (B50134) core endows "3,5-Dibromo-6-methoxy-2-aminopyrazine" with significant potential as a versatile building block in medicinal chemistry and materials science. The two reactive bromine atoms serve as handles for cross-coupling reactions, while the amino and methoxy groups modulate the electronic properties and provide sites for hydrogen bonding. Emerging research trends are poised to leverage these features in increasingly sophisticated ways, from the development of precision catalytic methods to the computational design of novel molecular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.